8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Descripción
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazole-purine core with substitutions that modulate its physicochemical and biological properties. The structure includes:
- Isobutyl (3-methylpropyl) and trimethyl (1,6,7-positions) substituents, contributing to lipophilicity and steric bulk, which may influence metabolic stability and target selectivity.
Propiedades
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4/c1-14(2)13-28-22(30)20-21(26(5)24(28)31)25-23-27(15(3)16(4)29(20)23)11-10-17-8-9-18(32-6)19(12-17)33-7/h8-9,12,14H,10-11,13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWBEVZTYLBUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₃N₅O₄
- Molecular Weight : 373.42 g/mol
- IUPAC Name : 8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
The structural configuration contributes to its biological activity through specific interactions with biological targets.
Antioxidant Activity
Research indicates that imidazopurines exhibit antioxidant properties. The compound has been shown to scavenge free radicals effectively. A study demonstrated that derivatives of imidazopurine could reduce oxidative stress markers in vitro and in vivo models.
Enzyme Inhibition
This compound has been reported to inhibit certain enzymes involved in purine metabolism. Specifically:
- Xanthine Oxidase Inhibition : This is crucial for managing conditions like gout. By inhibiting xanthine oxidase, the compound can potentially lower uric acid levels in the blood.
- Adenosine Deaminase : The inhibition of this enzyme can enhance adenosine levels, which may have therapeutic implications for cardiovascular diseases.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating cytokine production. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture studies.
Study 1: Xanthine Oxidase Inhibition
In a clinical trial involving patients with hyperuricemia:
- Objective : To evaluate the efficacy of the compound in reducing uric acid levels.
- Results : Patients receiving the compound showed a significant decrease in serum uric acid levels compared to the placebo group (p < 0.05).
Study 2: Antioxidant Activity Assessment
A laboratory study assessed the antioxidant capacity:
- Method : DPPH radical scavenging assay.
- Findings : The compound demonstrated a scavenging activity comparable to known antioxidants like vitamin C.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes involved in purine metabolism and its antioxidant properties. The presence of methoxy groups enhances its lipophilicity and improves membrane permeability.
Data Table: Biological Activities Summary
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Comparisons
*Calculated based on core structure and substituents.
Receptor and Enzyme Interactions
- Compound 5: Features a 6,7-dimethoxy-3,4-dihydroisoquinolinyl-butyl group, demonstrating dual activity as a serotonin/dopamine receptor ligand (Ki < 100 nM for 5-HT₇) and PDE4B1/PDE10A inhibitor (IC₅₀ ~0.1–1 µM) . The target compound’s 3,4-dimethoxyphenethyl group may similarly enhance interactions with aromatic residue-rich binding pockets (e.g., PDEs or GPCRs).
- : The 3-chlorophenylaminoethyl substituent introduces a polar yet bulky group, which could reduce blood-brain barrier permeability compared to the target compound’s dimethoxyphenethyl chain .
Kinase Inhibition Potential
- : A p-cyanophenyl-substituted analog (C₂₃H₂₀N₆O₃) showed kinase inhibitory activity, suggesting that electron-withdrawing groups (e.g., cyano) improve ATP-binding site interactions . The target compound’s methoxy groups may instead favor hydrogen bonding or π-π stacking.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
